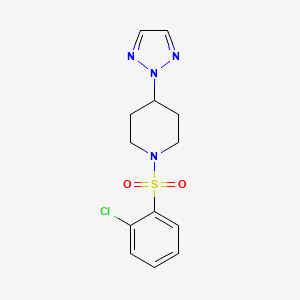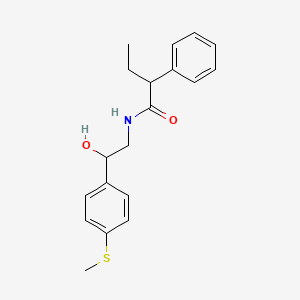![molecular formula C20H20N6O4S2 B2965234 ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate CAS No. 1327241-05-3](/img/structure/B2965234.png)
ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C20H20N6O4S2 and its molecular weight is 472.54. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Anticancer Activity
The compound’s unique structure suggests potential antitumor and anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and normal human embryonic kidney cells (HEK-293) . Further studies are needed to elucidate its precise mechanisms of action and potential therapeutic applications.
Antioxidant Properties
Ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate has demonstrated significant antioxidant activity. Its ability to scavenge free radicals may contribute to its potential health benefits .
Synthesis of Heterocyclic Compounds
Researchers have used this compound as a key precursor to synthesize novel heterocyclic compounds. For instance, it serves as a building block for pyrazole, thiophene, pyridine, and coumarin derivatives . These derivatives may have diverse applications in drug discovery and materials science.
Molecular Docking Studies
The compound has been subjected to molecular docking studies, particularly as an anti-HIV-1 agent . Understanding its interactions with specific protein targets can guide drug design and development.
Biological Evaluation
In addition to antitumor activity, researchers have evaluated its effects on other biological systems. For example, it has shown strong activity against VERO cells (African green monkey kidney epithelial cells) and moderate activity against WI-38 cells (human lung fibroblasts) . Such evaluations provide insights into its potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies
Researchers have explored the structure-activity relationship of this compound by synthesizing related derivatives. These studies help identify key functional groups responsible for its biological effects .
Mechanism of Action
Target of Action
It is known that compounds containingbenzimidazole and thiazole moieties have been associated with a wide range of biological activities . These include antimicrobial, antifungal, antiviral, and antitumor activities . Therefore, it is plausible that the compound interacts with multiple targets, potentially including enzymes, receptors, or other proteins involved in these biological processes.
Mode of Action
The presence ofbenzimidazole and thiazole moieties suggests that the compound may interact with its targets through a variety of mechanisms, potentially including binding to active sites, allosteric modulation, or disruption of protein-protein interactions .
Biochemical Pathways
Given the broad range of biological activities associated withbenzimidazole and thiazole compounds , it is likely that the compound affects multiple pathways. These could potentially include pathways involved in cell growth and proliferation, immune response, or cellular stress response, among others.
Pharmacokinetics
It has been suggested that the polar nature of theimidazole ring could improve the pharmacokinetic parameters of imidazole-containing compounds . This could potentially enhance the compound’s bioavailability, allowing it to reach its targets more effectively.
Result of Action
Given the biological activities associated withbenzimidazole and thiazole compounds , it is plausible that the compound could have a range of effects at the molecular and cellular level. These could potentially include inhibition of cell growth, induction of cell death, modulation of immune response, or disruption of cellular homeostasis, among others.
properties
IUPAC Name |
ethyl 2-[2-[[2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4S2/c1-2-29-18(28)9-12-10-31-19(21-12)24-16(27)11-32-20-26-25-17(30-20)8-7-15-22-13-5-3-4-6-14(13)23-15/h3-6,10H,2,7-9,11H2,1H3,(H,22,23)(H,21,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDGLFBMQJKZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2965151.png)

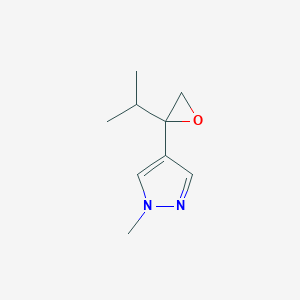
![6-Fluoro-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2965158.png)
![2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2965160.png)

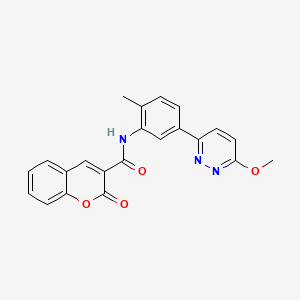
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B2965166.png)
![3-(3-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965167.png)
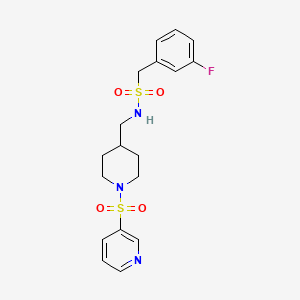
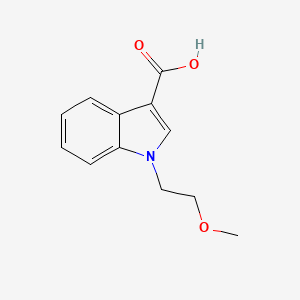
![4-[2-Chloro-2-(phenylsulfonyl)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2965170.png)
